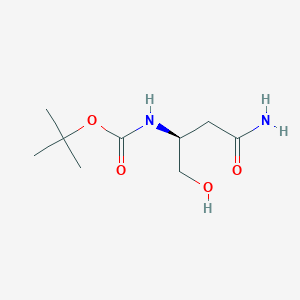

boc-Asparaginol

Descripción general

Descripción

(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate is a useful research compound. Its molecular formula is C9H18N2O4 and its molecular weight is 218.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Terapia Anticancerígena

boc-Asparaginol: es un derivado de la enzima L-asparaginasa, que desempeña un papel crucial en la terapia anticancerígena, particularmente en el tratamiento de la leucemia linfoblástica aguda (LLA). La enzima cataliza la hidrólisis de la asparagina en aspartato y amoníaco, privando a las células cancerosas del aminoácido esencial asparagina, que es necesario para su proliferación .

Agente Antimicrobiano

Estudios recientes han explorado el potencial de L-asparaginasa, de la cual se deriva This compound, como agente antimicrobiano. La enzima ha mostrado eficacia contra una variedad de patógenos, lo que sugiere su posible aplicación futura en el control de infecciones y el tratamiento de enfermedades infecciosas .

Trastornos Autoinmunitarios

Las propiedades terapéuticas de L-asparaginasa se extienden al tratamiento de trastornos autoinmunitarios. Al modular la respuesta inmunitaria, This compound podría utilizarse potencialmente para controlar afecciones en las que el sistema inmunitario ataca las propias células del cuerpo .

Nanoportadores Biopoliméricos

La administración de L-asparaginasa se puede mejorar mediante nanoportadores biopoliméricos. Estos portadores pueden garantizar la acción segura y dirigida de la enzima, lo cual es beneficioso tanto para las aplicaciones anticancerígenas como para los tratamientos antimicrobianos potenciales. This compound podría incorporarse en estos sistemas para mejorar su estabilidad y eficacia .

Terapia de Reemplazo Enzimático

En pacientes que carecen de actividad suficiente de L-asparaginasa, This compound podría servir como terapia de reemplazo enzimático. Esta aplicación podría ser particularmente relevante para trastornos metabólicos en los que la acumulación de asparagina es perjudicial .

Industria Alimentaria

Si bien no está directamente relacionado con This compound, L-asparaginasa se utiliza en la industria alimentaria para reducir la formación de acrilamida durante la cocción, que es un posible carcinógeno. Derivados como This compound podrían diseñarse para una estabilidad y actividad térmica mejoradas para tales aplicaciones .

Mecanismo De Acción

Target of Action

It is known that asparagine, a related compound, plays a crucial role in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .

Mode of Action

Asparagine, a non-essential amino acid, is important in the metabolism of toxic ammonia in the body through the action of asparagine synthetase, which attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .

Biochemical Pathways

Asparagine is involved in several biochemical pathways. It is critical for the production of the body’s proteins, enzymes, and muscle tissue . Asparagine is also a key compound in the nitrogen metabolism of plants, acting as a major form of nitrogen storage and transport .

Pharmacokinetics

It is known that asparaginase, an enzyme that breaks down asparagine, can induce anti-asparaginase neutralizing antibodies in a large proportion of patients, negating the specific enzymatic activity and resulting in failure of the target amino acid deamination in serum .

Result of Action

Asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . Supplements of this amino acid are claimed to balance nervous system function .

Action Environment

It is known that asparagine synthetase activity in cereals is stimulated in the dark, a situation associated with carbon deficit .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with specific enzymes involved in amino acid metabolism, potentially acting as an inhibitor or activator depending on the context of the reaction . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme.

Cellular Effects

The effects of (S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can alter metabolic pathways by inhibiting or activating key enzymes, thereby impacting cellular energy production and overall metabolism.

Molecular Mechanism

At the molecular level, (S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity . This binding often involves hydrogen bonds and van der Waals forces, which stabilize the compound within the enzyme’s active site. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that its effects on cellular function can persist, with some changes in gene expression and metabolic activity observed even after the compound has been removed from the culture medium.

Dosage Effects in Animal Models

The effects of (S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and metabolic activity . Toxic or adverse effects have been observed at very high doses, including cellular apoptosis and oxidative stress. These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

(S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in amino acid metabolism, potentially altering metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting energy production and biosynthetic processes.

Transport and Distribution

Within cells and tissues, (S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of (S)-tert-Butyl (4-amino-1-hydroxy-4-oxobutan-2-yl)carbamate is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with specific enzymes and proteins, thereby modulating their activity and influencing cellular processes.

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)4-7(10)13/h6,12H,4-5H2,1-3H3,(H2,10,13)(H,11,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCKHNZSBNGBQL-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592158 | |

| Record name | tert-Butyl [(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30044-67-8 | |

| Record name | tert-Butyl [(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-(S)-3-amino-4-hydroxybutanoic acid amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)

![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)